

# Inter-laboratory comparison of "1-Demethyl phenazolam" quantification methods

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## Compound of Interest

Compound Name: *1-Demethyl phenazolam*

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## A Comparative Guide to the Quantification of 1-Demethyl Phenazolam

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of current analytical methodologies for the quantitative determination of **1-Demethyl phenazolam**, a novel psychoactive substance (NPS) of the benzodiazepine class. Due to the emergent nature of this compound, formal inter-laboratory comparison studies are not yet prevalent in published literature. However, this document compiles and compares validated analytical methods to assist researchers in selecting and implementing robust quantification techniques. The information presented is based on established analytical practices and data from peer-reviewed studies and technical documentation.

## Quantitative Method Performance

The primary analytical technique for the quantification of **1-Demethyl phenazolam** and other designer benzodiazepines is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This methodology offers high sensitivity and selectivity, which are crucial for the analysis of complex biological matrices and illicit drug samples. While Gas Chromatography-Mass Spectrometry (GC-MS) is also utilized for the identification of benzodiazepines, LC-MS/MS is generally preferred for quantification as it often does not require derivatization, thus simplifying sample preparation.<sup>[1]</sup>

Below is a summary of performance characteristics for a validated LC-MS/MS method inclusive of **1-Demethyl phenazolam**.

Parameter	Method	Reported Value	Source
Linearity (Concentration Range)	LC-MS/MS	0.1 - 20 ng/mL	<a href="#">[2]</a>
Coefficient of Determination ( $r^2$ )	LC-MS/MS	0.999	<a href="#">[2]</a>
Limit of Detection (LOD)	LC-MS/MS	Estimated from Limit of Blank	<a href="#">[3]</a>
Limit of Quantification (LOQ)	LC-MS/MS	Estimated as 3.3 * LOD	<a href="#">[3]</a>
Precision (RSD)	LC-MS/MS	6 - 28% (for continuing calibration checks)	<a href="#">[3]</a>
Accuracy (Absolute Percent Difference)	LC-MS/MS	0 - 30% (for continuing calibration checks)	<a href="#">[3]</a>

Note: The LOD and LOQ values are method-dependent and determined based on the signal-to-noise ratio and the precision and accuracy at lower concentrations. The provided data for precision and accuracy are for a multi-analyte method, and values for **1-Demethyl phenazolam** are expected to fall within this range.

## Experimental Protocols

Detailed methodologies are essential for replicating and comparing analytical results. Below are protocols for a validated LC-MS/MS method suitable for the quantification of **1-Demethyl phenazolam**.

### 1. LC-MS/MS Method for the Analysis of Benzodiazepines in Illicit Drug Samples[\[3\]](#)

- Sample Preparation:
  - Approximately 1-2 mg of the solid drug sample is collected.
  - The sample is extracted using an appropriate solvent. For example, a modified extraction protocol may involve sonication in a specified solvent.
  - The extract is then diluted for analysis. A common dilution involves taking 500 µL of the sample extract and adding 500 µL of a diluent (e.g., 90:10 mobile phase A to mobile phase B).
  - The diluted sample is vortexed before being transferred to an HPLC vial for analysis.
- Instrumentation:
  - Liquid Chromatograph: Agilent 1290 Infinity II.
  - Mass Spectrometer: Agilent 6460 triple quadrupole MS/MS.
  - Ion Source: Electrospray Ionization (ESI) in positive mode.
- Chromatographic Conditions:
  - A gradient elution is employed to separate the analytes, with a total run time of approximately 8.1 minutes. The analytes typically elute between 1.2 and 6.0 minutes.
- Mass Spectrometry Parameters:
  - The instrument is operated in Dynamic Multiple Reaction Monitoring (dMRM) mode.
  - For **1-Demethyl phenazepam**, the precursor ion is m/z 373, and the primary product ion for quantification is m/z 345.0.<sup>[3]</sup> Other product ions (294.1, 283.0, 181.9) can be used as qualifiers.<sup>[3]</sup>
  - Ion optimization experiments are performed to determine the optimal fragmentor voltage and collision energies for each analyte.<sup>[3]</sup>
- Method Validation:

- Linearity: A stock solution containing all analytes is prepared and diluted to create a series of calibrators (e.g., 0.1, 0.25, 0.5, 0.75, 1, 5, 10, and 20 ng/mL).[3]
- Precision and Accuracy: Determined by replicate injections at multiple concentrations (e.g., 0.1, 0.5, 1, and 10 ng/mL).[3]
- LOD and LOQ: The Limit of Detection is determined from replicate injections of a blank, and the Limit of Quantification is typically estimated as 3.3 times the LOD. The LOQ is confirmed by ensuring precision and accuracy values are within an acceptable range (e.g.,  $\pm 30\%$ ).[3]

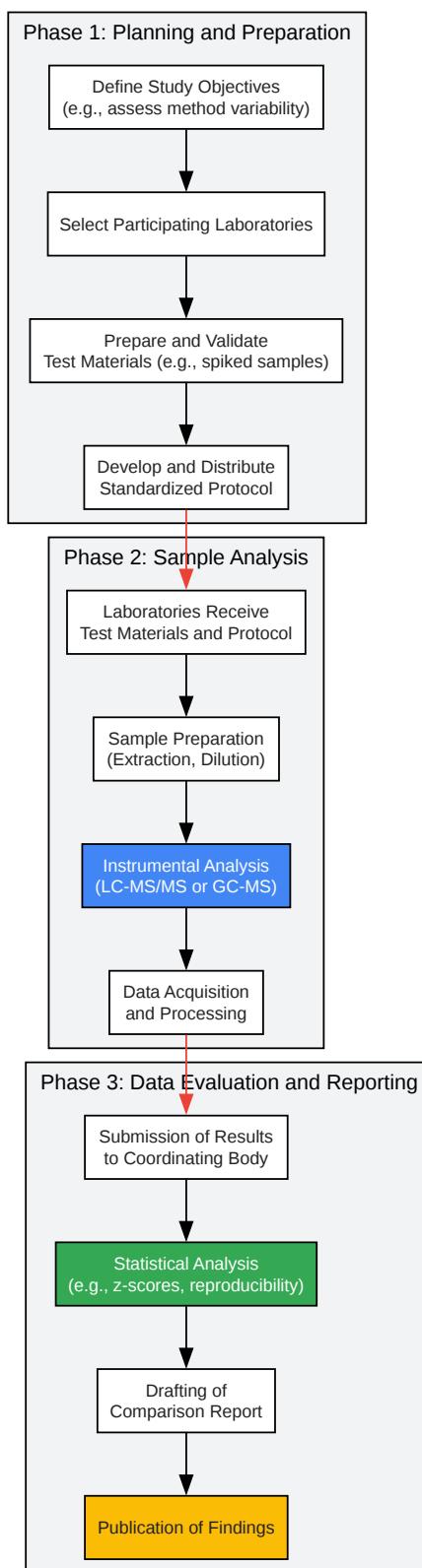
## 2. GC-MS for Qualitative Identification

While primarily used for qualitative analysis, GC-MS can identify **1-Demethyl phenazolam**. The process generally involves:

- Sample Preparation: Dilution of the standard in a suitable solvent like methanol.[4]
- Instrumentation: An Agilent 5975 Series GC/MSD System or similar.[4]
- Analysis: The mass spectrum of the analyte is compared to a reference standard or a spectral library.[5]

## Visualizations

Workflow for an Inter-Laboratory Comparison of **1-Demethyl Phenazolam** Quantification



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Caption: A generalized workflow for conducting an inter-laboratory comparison study.

This guide serves as a starting point for researchers working with **1-Demethyl phenazolam**. As more research becomes available, this information will be updated to reflect the latest findings and best practices in the field. The availability of certified reference materials is crucial for the validation of any quantitative method.[5][6]

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## References

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